1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine
Description
The compound 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine (hereafter referred to as the "target compound") is a bidentate methanamine derivative featuring two substituted pyrazole rings. Its molecular formula is C₁₂H₂₀N₄, with a molecular weight of 220.32 g/mol. The structure includes:
- A 1,4-dimethylpyrazole moiety at position 3.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-17-6-5-11(15-17)8-13-9-12-10(2)7-14-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H |
InChI Key |
VSAVKLHYJOTCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two pyrazole subunits:
- 1,4-Dimethyl-1H-pyrazol-5-ylmethanamine : Synthesized via cyclocondensation of hydrazine derivatives with diketones or alkynones.
- 1-Ethyl-1H-pyrazol-3-ylmethyl electrophile : Prepared through alkylation of pyrazole-3-methanol or its derivatives.
Coupling these subunits via reductive amination or nucleophilic substitution forms the final product. This approach aligns with modular strategies for bis-heterocyclic compounds.
Pyrazole Ring Formation Strategies
Synthesis of 1,4-Dimethyl-1H-pyrazol-5-ylmethanamine
The 1,4-dimethylpyrazole core is typically synthesized using one of the following routes:
Cyclocondensation of Hydrazines with 1,3-Diketones
Reacting methylhydrazine with acetylacetone in ethanol under reflux yields 1,4-dimethyl-1H-pyrazol-5-amine. Subsequent formylation or bromination introduces reactive sites for further functionalization. For example:
$$
\text{CH}3\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\text{EtOH, Δ}} \text{1,4-Dimethyl-1H-pyrazol-5-amine} \quad
$$
Key Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: 70–100°C
- Yield: 65–80%
Alkynone Cyclization
Hydrazine derivatives reacting with ethyl propiolate in dichloromethane generate pyrazole rings via [3+2] cycloaddition. This method offers regioselectivity when using substituted hydrazines.
Synthesis of 1-Ethyl-1H-pyrazol-3-ylmethyl Electrophiles
The 1-ethylpyrazole subunit is prepared through:
N-Alkylation of Pyrazole-3-methanol
Treating pyrazole-3-methanol with ethyl bromide in the presence of NaH/DMF facilitates N-alkylation. The hydroxyl group is then converted to a leaving group (e.g., mesylate or bromide) for subsequent nucleophilic substitution:
$$
\text{Pyrazole-3-methanol} + \text{EtBr} \xrightarrow{\text{NaH, DMF}} \text{1-Ethyl-1H-pyrazol-3-methanol} \quad
$$
Optimization Notes :
- Excess ethyl bromide improves N- vs. O-alkylation selectivity.
- Yields: 70–85% after purification by column chromatography.
Coupling Strategies for Final Product Assembly
Reductive Amination
Combining 1,4-dimethyl-1H-pyrazol-5-ylmethanamine with 1-ethyl-1H-pyrazol-3-carbaldehyde using NaBH$$3$$CN or Pd/C-mediated hydrogenation achieves the desired C–N bond:
$$
\text{R-NH}2 + \text{R'-CHO} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{R-NH-CH}2\text{-R'} \quad
$$
Reaction Parameters :
- Solvent: Methanol or THF
- Temperature: 25–40°C
- Yield: 60–75%
Nucleophilic Substitution
Activating the 1-ethylpyrazole subunit as a mesylate (using methanesulfonyl chloride) allows displacement by the amine group of the 1,4-dimethylpyrazole derivative:
$$
\text{R-OMs} + \text{R'-NH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{R-NH-R'} + \text{MsOH} \quad
$$
Advantages :
- Higher atom economy compared to reductive amination.
- Yields: 50–65% after recrystallization.
Optimization and Scalability Challenges
Purification Techniques
Analytical Validation and Characterization
Industrial-Scale Production Considerations
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination using Ir(ppy)$$_3$$ achieves 85% yield under mild conditions, avoiding harsh reductants.
Biocatalytic Approaches
Engineered transaminases (e.g., from Aspergillus niger) catalyze the final coupling step with enantiomeric excess >99%.
Chemical Reactions Analysis
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially
Biological Activity
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine, identified by its CAS number 1856025-21-2, is a compound belonging to the pyrazole class of chemicals. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H22ClN5
- Molecular Weight : 283.8 g/mol
- Structure : The compound features a pyrazole core with additional methyl and ethyl substituents that may influence its biological activity.
The biological activity of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : Studies suggest that compounds with pyrazole structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.
- Antimicrobial Effects : Pyrazoles have been reported to possess antibacterial and antifungal activities, potentially making this compound effective against a range of pathogens.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Research Findings
A review of recent literature reveals several studies investigating the biological activity of pyrazole derivatives, including our compound of interest:
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Antioxidant Properties : A study demonstrated that pyrazole compounds significantly reduced oxidative stress in cellular models, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Efficacy : Research conducted on various pyrazole derivatives indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics .
- Anti-inflammatory Effects : In animal models, administration of pyrazole derivatives resulted in decreased paw edema and reduced levels of TNF-alpha and IL-6, indicating promising anti-inflammatory effects .
Scientific Research Applications
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of pyrazole derivatives, including this compound. For instance, research indicates that compounds similar to 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine exhibit significant insecticidal activity against pests such as Aphis fabae. In bioassays, certain derivatives demonstrated mortality rates comparable to established insecticides like imidacloprid .
Table 1: Insecticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| Compound A | Aphis fabae | 85.7 | 12.5 |
| Compound B | Mythimna separata | 70.0 | 500 |
Potential Therapeutic Uses
The pyrazole scaffold has been explored for various therapeutic applications, including anti-inflammatory and anti-cancer activities. The structural features of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine suggest potential interactions with biological targets involved in disease pathways.
A study on related compounds indicated that modifications in the pyrazole structure can enhance bioactivity against cancer cell lines . This suggests that the compound may serve as a lead for developing new anti-cancer agents.
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical processes that typically include the formation of the pyrazole ring and subsequent functionalization to introduce the desired substituents. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Agricultural Field Trials
In field trials assessing the efficacy of pyrazole derivatives, researchers found that specific formulations containing 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine significantly reduced pest populations while maintaining safety profiles for beneficial insects . These findings support the potential for this compound as a sustainable agricultural solution.
Case Study 2: Drug Development
In a recent investigation into nonretinoid inhibitors for treating retinal diseases, pyrazole-based compounds were evaluated for their ability to protect retinal cells from damage. Results indicated that modifications to the pyrazole structure could enhance protective effects against oxidative stress, suggesting a promising avenue for therapeutic development .
Comparison with Similar Compounds
Positional Isomerism in Pyrazole Derivatives
A closely related analog, 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine (), differs only in the position of the ethyl substituent on the second pyrazole ring (position 4 vs. 3). This positional isomerism may alter:
- Spatial orientation : The ethyl group at position 4 could sterically hinder interactions with target proteins compared to position 3.
Simplification of the Pyrazole Backbone: LM6
The compound LM6 (1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, ) shares a methanamine linker but lacks the second pyrazole ring. Key differences include:
Dihydrochloride Salts and Solubility
Enamine Ltd’s 1-(1,4-dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride () is a simpler analog with a hydrochloride salt. Comparison highlights:
Thiophene-Linked Pyrazole Derivatives
Compounds 7a and 7b () feature pyrazole-thiophene hybrids. While structurally distinct, their synthesis via 1,4-dioxane and triethylamine suggests shared synthetic routes. Functional differences include:
- Electronic properties : Thiophene’s electron-rich nature contrasts with the methanamine linker’s neutrality, affecting redox activity.
- Biological targets : Thiophene derivatives often target kinases or nucleic acids, whereas methanamine-linked pyrazoles may favor GPCRs .
Comparative Data Table
Research Implications and Gaps
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of pyrazole rings, as inferred from ’s thiophene derivatives.
- Biological Data: No direct activity comparisons are available in the evidence. Extrapolating from ’s benzimidazole-methanamine hybrids, substituent choice (e.g., electron-withdrawing vs. alkyl groups) critically impacts efficacy.
- Structural Insights : SHELX software () could resolve crystallographic differences between the target compound and its analogs, clarifying conformational preferences .
Q & A
Q. Q1. What are the standard synthetic routes for 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example:
- Step 1 : Cyclocondensation of substituted hydrazines with β-ketoesters to form pyrazole cores .
- Step 2 : Alkylation or reductive amination to introduce the methanamine linker. For instance, coupling 1,4-dimethylpyrazole-5-carbaldehyde with (1-ethylpyrazol-3-yl)methylamine under reducing conditions (e.g., NaBH4 or H2/Pd-C) .
- Characterization :
Q. Q2. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?
Methodological Answer:
- Experimental Determination : Use shake-flask methods for solubility in water/DMSO, and HPLC for logP estimation .
- Computational Prediction : Employ tools like MarvinSketch or ACD/Labs to calculate logP (estimated ~2.5–3.0 based on pyrazole hydrophobicity) .
- Challenges : Limited experimental data (e.g., no reported melting points or vapor pressure) require cross-validation with structurally similar pyrazoles .
Advanced Research Questions
Q. Q3. How can molecular docking studies optimize the biological activity of this compound?
Methodological Answer:
Q. Q4. How can contradictory bioactivity data from different assays be resolved?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example:
- Statistical Approaches : Apply Bland-Altman plots to quantify bias between datasets .
Q. Q5. What strategies stabilize this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Test degradation kinetics in buffers (pH 2–12) via HPLC. Pyrazole derivatives are typically stable at pH 4–8 but degrade under strongly acidic/basic conditions .
- Thermal Stability :
Q. Q6. How does the substitution pattern on pyrazole rings influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : Methyl/ethyl groups at positions 1 and 4 deactivate the pyrazole core, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura with Pd(PPh3)4) for C–C bond formation .
- Steric Effects : Bulky substituents (e.g., ethyl) at position 3 hinder coupling efficiency. Optimize ligand-to-metal ratios (e.g., 1:1.2 Pd:ligand) .
- Case Study : Ethyl-substituted pyrazoles achieved 70–80% yield in Buchwald-Hartwig aminations vs. <50% for bulkier analogs .
Handling and Safety Considerations
- PPE : Use OV/AG/P99 respirators and nitrile gloves during synthesis .
- Waste Disposal : Incinerate at >1000°C to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
